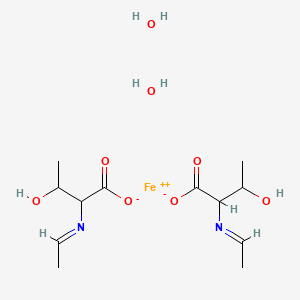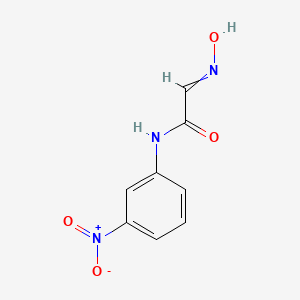
Ferrotrenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- It contains two molecules of threonine (an amino acid), one iron atom, and two water molecules.
Ferrotrenine: (C6H10NO3)2⋅Fe⋅2H2O
) is a compound used as a hematopoietic agent and an iron supplement .Preparation Methods
Synthetic Routes: Ferrotrenine can be synthesized by complexing iron with threonine. The exact synthetic route may vary, but it typically involves reacting threonine with iron salts.
Reaction Conditions: The reaction conditions depend on the specific method used, but generally, aqueous solutions of threonine and iron salts are combined under controlled pH and temperature conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.
Common Reagents and Conditions:
Major Products: The major product is the complex itself, which serves as an iron source for biological processes.
Scientific Research Applications
Chemistry: Ferrotrenine is studied for its coordination chemistry and ligand properties.
Biology: Researchers investigate its role in iron metabolism and transport within cells.
Medicine: this compound is explored as a potential iron supplement for anemia treatment.
Industry: Its use in industrial applications (e.g., iron fortification) is an area of interest.
Mechanism of Action
- Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.
- It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.
Comparison with Similar Compounds
Similar Compounds: Other iron complexes, such as ferrous sulfate, ferric citrate, and iron chelators, serve similar purposes.
Uniqueness: Ferrotrenine’s uniqueness lies in its threonine-based ligand and its potential as an iron supplement.
Properties
CAS No. |
15339-50-1 |
|---|---|
Molecular Formula |
C12H24FeN2O8 |
Molecular Weight |
380.17 g/mol |
IUPAC Name |
(2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1 |
InChI Key |
IWQQNDAAVPMDJR-HALBYODASA-L |
SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Isomeric SMILES |
CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2] |
Canonical SMILES |
CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)


![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)
